molecular formula C5H10ClF2O3P B15419386 Diethyl [chloro(difluoro)methyl]phosphonate CAS No. 113161-60-7

Diethyl [chloro(difluoro)methyl]phosphonate

Cat. No.: B15419386
CAS No.: 113161-60-7
M. Wt: 222.55 g/mol
InChI Key: KFAHFEGSEBXQOC-UHFFFAOYSA-N
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Description

Diethyl [chloro(difluoro)methyl]phosphonate is a useful research compound. Its molecular formula is C5H10ClF2O3P and its molecular weight is 222.55 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl [chloro(difluoro)methyl]phosphonate, and how can regioselectivity be controlled?

The compound is typically synthesized via condensation reactions under click chemistry conditions. For example, diethyl (azido(benzamido)methyl)phosphonate reacts with alkynes (e.g., 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole) using Cu(I) catalysts to achieve high regioselectivity for 1,4-regioisomers. Reaction optimization includes solvent choice (e.g., DMF or THF), temperature control (25–60°C), and catalyst loading (1–5 mol%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Store at room temperature in airtight containers under inert gas (e.g., N₂). Use PPE (gloves, goggles, lab coats) due to potential neurotoxic effects. Contaminated glassware must be decontaminated with alkaline solutions (e.g., 10% NaOH) before disposal. Avoid prolonged skin contact and inhalation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1D/2D NMR : Assigns regiochemistry and confirms purity (e.g., ¹H, ¹³C, ³¹P NMR, HSQC, HMBC) .
  • X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing, as demonstrated in structurally similar phosphonates .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselectivity during synthesis?

Contradictions may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers, while non-polar solvents may shift selectivity. Validate results using control experiments with alternative catalysts (e.g., Ru-based systems) and computational modeling (DFT) to predict transition states .

Q. What methodologies are used to study the compound’s enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., S-ribosylhomocysteinase) using fluorogenic substrates.
  • Crystallography : Co-crystallize the compound with enzymes to map binding sites .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters .

Q. How can nuclear polarization techniques enhance NMR sensitivity for studying this compound?

PHIPNOESYS (Parahydrogen-Induced Polarization) achieves >8% ¹H polarization at >1M concentrations. Mixing with target solutions amplifies NMR signals by 2–4×. Optimize polarization transfer via magnetic field cycling or spin-locking sequences .

Q. What experimental protocols evaluate its anticorrosive vs. biological activity?

  • Anticorrosive testing : Electrochemical impedance spectroscopy (EIS) on metal substrates in corrosive media (e.g., saline solutions).
  • Biological assays : Cytotoxicity screening (MTT assay) and antimicrobial disk diffusion tests .

Q. How does the compound’s reactivity change in nucleophilic environments?

The chloro(difluoro)methyl group undergoes nucleophilic substitution with amines or thiols. Monitor reactivity via ³¹P NMR kinetics in DMSO or MeCN. Adjust pH to control reaction rates (e.g., basic conditions accelerate substitution) .

Q. What strategies mitigate toxicity while maintaining efficacy in biological studies?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace chlorine with less toxic groups) while retaining enzyme affinity.
  • In vitro toxicology : Conduct bacterial reverse mutation (Ames test) and mammalian micronucleus assays to assess genotoxicity .

Q. How can computational models predict its physicochemical properties?

Quantum chemistry (e.g., DFT) calculates dipole moments and solubility parameters. QSPR models correlate substituent electronegativity (e.g., Cl, F) with logP and bioavailability. Neural networks trained on CC-DPS datasets predict reactivity and stability .

Properties

CAS No.

113161-60-7

Molecular Formula

C5H10ClF2O3P

Molecular Weight

222.55 g/mol

IUPAC Name

1-[[chloro(difluoro)methyl]-ethoxyphosphoryl]oxyethane

InChI

InChI=1S/C5H10ClF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3

InChI Key

KFAHFEGSEBXQOC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(F)(F)Cl)OCC

Origin of Product

United States

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